3-(3-Acetylphenyl)pyridine
Description
3-(3-Acetylphenyl)pyridine is a pyridine derivative featuring a phenyl ring substituted with an acetyl group at the meta position, linked to the pyridine core.
Properties
CAS No. |
171092-38-9 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(3-pyridin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3 |
InChI Key |
UDAUYQQCKXJZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and selectivity of pyridine derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis with key analogues:
Key Observations :
- Steric Effects : Larger substituents (e.g., ethyl, isopropyl) reduce activity due to clashes with residues like Met332 . The acetyl group in 3-(3-Acetylphenyl)pyridine may similarly hinder binding unless accommodated by the target’s active site.
- Linker Importance : Ether (-O-) linkers (as in compound 17) are critical for stability and activity; replacing with -NH- (compound 43) reduces potency by 40-fold .
Enzyme Selectivity and Mechanism
Compounds with basic amine groups (e.g., piperidine in compound 2) exhibit high LSD1 selectivity over monoamine oxidases (MAO-A/B) due to interactions with Asp555 . However, 3-(3-Acetylphenyl)pyridine lacks such amines, suggesting reduced LSD1 affinity unless the acetylphenyl group compensates via hydrophobic interactions. For example:
- MAO-B Selectivity : Bulky substituents (e.g., -OCF₃ in compound 22) improve LSD1 selectivity by avoiding MAO-B’s narrower active site . The acetyl group’s size may similarly exclude MAO-B binding.
- Competitive Inhibition : Pyridine derivatives like compound 5 compete with H3K4 peptides for LSD1 binding . 3-(3-Acetylphenyl)pyridine’s acetyl group may mimic peptide motifs, though this requires validation.
Cellular Activity and Therapeutic Potential
LSD1 inhibitors like compound 17 increase H3K4 methylation in leukemia cells (MV4-11) with EC₅₀ values as low as 280 nM . Without a basic amine, 3-(3-Acetylphenyl)pyridine may lack cellular penetration or target engagement, unless conjugated with cell-penetrating moieties.
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